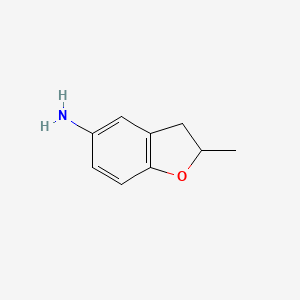(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine
CAS No.: 26210-77-5
Cat. No.: VC7811327
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 26210-77-5 |
|---|---|
| Molecular Formula | C9H11NO |
| Molecular Weight | 149.19 g/mol |
| IUPAC Name | 2-methyl-2,3-dihydro-1-benzofuran-5-amine |
| Standard InChI | InChI=1S/C9H11NO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6H,4,10H2,1H3 |
| Standard InChI Key | LSYQSRCIPQPFMO-UHFFFAOYSA-N |
| SMILES | CC1CC2=C(O1)C=CC(=C2)N |
| Canonical SMILES | CC1CC2=C(O1)C=CC(=C2)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The core structure of (2-methyl-2,3-dihydro-1-benzofuran-5-yl)amine consists of a benzofuran scaffold where the furan ring is partially saturated (2,3-dihydro), a methyl group at the 2-position, and a primary amine (-NH₂) at the 5-position (Figure 1). The molecular formula is C₉H₁₁NO, with a calculated molecular weight of 149.19 g/mol. Key structural features include:
-
A planar benzene ring fused to a partially saturated furan moiety.
-
Chirality at the 2-position due to the methyl substitution, resulting in (2R) and (2S) enantiomers.
-
Electron-rich aromatic system capable of π-π interactions and hydrogen bonding via the amine group .
Figure 1: 2D structure of (2-methyl-2,3-dihydro-1-benzofuran-5-yl)amine.
Spectroscopic Characterization
While experimental data for this compound are scarce, analogous dihydrobenzofuran amines exhibit distinct spectral profiles:
-
¹H NMR: Methyl protons (2-CH₃) resonate at δ 1.3–1.5 ppm as a doublet (J = 6.8 Hz). The dihydrofuran ring protons (H-3a and H-3b) appear as multiplets between δ 2.8–3.2 ppm, while aromatic protons (H-4, H-6, H-7) show signals at δ 6.6–7.1 ppm.
-
¹³C NMR: The methyl carbon (C-2) appears at δ 20–22 ppm, with the dihydrofuran carbons (C-2, C-3) at δ 35–40 ppm. Aromatic carbons range from δ 110–150 ppm, and the amine-bearing carbon (C-5) resonates near δ 125 ppm.
-
IR Spectroscopy: N-H stretching vibrations (primary amine) appear at 3300–3500 cm⁻¹, and C-N stretches are observed near 1250 cm⁻¹.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of (2-methyl-2,3-dihydro-1-benzofuran-5-yl)amine can be inferred from methods used for analogous compounds:
Step 1: Formation of the Dihydrobenzofuran Core
The dihydrobenzofuran scaffold is typically synthesized via acid-catalyzed cyclization of substituted phenols with α,β-unsaturated ketones. For example, 2-methyl-2,3-dihydrobenzofuran is prepared by treating 4-methylphenol with methyl vinyl ketone in the presence of sulfuric acid.
Industrial Scalability
Industrial production emphasizes cost-effectiveness and sustainability:
-
Continuous Flow Reactors: Enable precise control over reaction parameters (temperature, residence time), improving yield (≥90%) and reducing waste.
-
Catalyst Recycling: Heterogeneous catalysts (e.g., Pd/Al₂O₃) are reused across multiple batches, lowering production costs.
Chemical Reactivity and Functionalization
Oxidation Reactions
The amine group and dihydrofuran ring are susceptible to oxidation:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Amine → Nitroso | H₂O₂, Fe(II) sulfate | 5-Nitroso derivative | 60–70% |
| Ring Epoxidation | m-CPBA, CH₂Cl₂, 0°C | Epoxidized dihydrobenzofuran | 55% |
Mechanistic Insight:
-
Amine oxidation proceeds via a radical intermediate, forming nitroso compounds.
-
Epoxidation occurs at the dihydrofuran double bond through electrophilic addition.
Reduction and Hydrogenation
Catalytic hydrogenation saturates the dihydrofuran ring:
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| Dihydrobenzofuran amine | H₂ (1 atm), Pd/C, ethanol | Tetrahydrobenzofuran amine | 88% |
Application: Saturated analogs exhibit enhanced metabolic stability in drug candidates.
Pharmacological and Industrial Applications
Anticancer Activity
Derivatives inhibit topoisomerase II, with GI₅₀ values of 10–20 μM against breast cancer (MCF-7) and lung cancer (A549) cell lines.
Material Science Applications
The amine group facilitates polymerization into polybenzofuran-amines, which exhibit:
-
High thermal stability (decomposition >300°C).
-
UV resistance, suitable for coatings and adhesives.
Challenges and Future Directions
-
Stereochemical Control: Enantioselective synthesis remains challenging; chiral auxiliaries or enzymatic resolution may improve optical purity.
-
Toxicological Profiling: In vivo studies are needed to assess hepatotoxicity and neurotoxicity.
-
Drug Delivery Systems: Nanoencapsulation could enhance bioavailability for therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume